6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine
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Overview
Description
6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. . This compound, with its specific structural features, holds promise for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine typically involves the reaction of 6-chloroquinazolin-4-amine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can undergo oxidation to form quinazolinone derivatives and reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways involved in cell proliferation. It targets enzymes like phosphodiesterase-4 (PDE-4), which plays a crucial role in the proliferation and motility of cancer cells . By inhibiting PDE-4, the compound can induce apoptosis and cell cycle arrest, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and used for the treatment of non-small cell lung cancer.
Afatinib: A quinazoline-based drug used for the treatment of metastatic non-small cell lung cancer.
Uniqueness
6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual chloro substitution enhances its ability to interact with biological targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
6-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYKJQIJBIJTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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